N-{4-[5-(4-fluorophenyl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide
Description
N-{4-[5-(4-Fluorophenyl)-1-(Furan-2-ylcarbonyl)-4,5-dihydro-1H-Pyrazol-3-yl]phenyl}ethanesulfonamide is a pyrazoline-based sulfonamide derivative. Its structure comprises:
- A 4,5-dihydro-1H-pyrazol-3-yl core substituted with:
- A 4-fluorophenyl group at position 3.
- A furan-2-ylcarbonyl group at position 1.
- A phenyl ring at position 3, further substituted with an ethanesulfonamide group.
The 4-fluorophenyl and sulfonamide moieties are common in bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Properties
Molecular Formula |
C22H20FN3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C22H20FN3O4S/c1-2-31(28,29)25-18-11-7-15(8-12-18)19-14-20(16-5-9-17(23)10-6-16)26(24-19)22(27)21-4-3-13-30-21/h3-13,20,25H,2,14H2,1H3 |
InChI Key |
PSMNIPWPMBJACK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-{4-[5-(4-fluorophenyl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide moiety and a pyrazole ring, which are known to contribute to its biological activity. The presence of a fluorophenyl group and a furan-2-ylcarbonyl further enhances its chemical properties and potential interactions with biological targets.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Anti-inflammatory : Sulfonamides are known for their anti-inflammatory properties, often acting as COX inhibitors.
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Anti-tubercular Activity : A study evaluated similar compounds for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory concentrations, suggesting that modifications to the pyrazole scaffold could enhance activity against this pathogen .
- COX Inhibition Studies : Research on sulfonamide derivatives showed varying degrees of inhibition against COX enzymes. Compounds with similar structures demonstrated IC50 values significantly lower than standard treatments, indicating potential as anti-inflammatory agents .
- Cytotoxicity Assessments : In vitro studies on human embryonic kidney (HEK-293) cells revealed that the compound is non-toxic at effective concentrations, supporting its potential for therapeutic applications without significant side effects .
Comparison with Similar Compounds
Substituent Variations in Pyrazoline Derivatives
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Position 1 Substituents: The target compound’s furan-2-ylcarbonyl group distinguishes it from analogs with carbaldehyde () or sulfonyl groups ().
- Sulfonamide Variations : The target’s ethanesulfonamide differs from benzenesulfonamide in . Ethanesulfonamide’s smaller size could reduce steric hindrance in enzyme binding .
- Fluorophenyl vs. Other Halogenated Groups : The 4-fluorophenyl group at position 5 is retained in multiple analogs (), suggesting its role as a conserved pharmacophore for target engagement or metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
